N'-{(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
N’-{(E)-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using nitric acid.
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through cyclization reactions involving azides and nitriles.
Condensation Reaction: The final step involves the condensation of the piperidine derivative with the tetrazole derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-{(E)-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Potential use in the development of novel materials with specific electronic or mechanical properties.
Industrial Chemistry: Potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge.
Tetrazole Derivatives: Compounds containing the tetrazole ring, known for their stability and ability to mimic carboxylic acids.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, known for their electron-withdrawing properties.
Uniqueness
N’-{(E)-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N8O3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C22H24N8O3/c1-16-9-11-28(12-10-16)19-8-7-17(13-20(19)30(32)33)14-23-24-21(31)15-29-26-22(25-27-29)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,24,31)/b23-14+ |
InChI Key |
XEMCCINQLVLYTM-OEAKJJBVSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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